molecular formula C11H12ClF3N2O3S B13400114 2-(4-Chlorophenylsulfonylamino)-5,5,5-trifluoropentanamide

2-(4-Chlorophenylsulfonylamino)-5,5,5-trifluoropentanamide

Cat. No.: B13400114
M. Wt: 344.74 g/mol
InChI Key: AMDXQCHTJWVNGY-UHFFFAOYSA-N
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Description

Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)- is a chemical compound with the molecular formula C11H12ClF3N2O3S. It is known for its unique structural features, including a trifluoromethyl group and a sulfonamide linkage. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)- typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)- can be compared with other sulfonamide-containing compounds, such as:

The uniqueness of Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)- lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-5,5,5-trifluoropentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O3S/c12-7-1-3-8(4-2-7)21(19,20)17-9(10(16)18)5-6-11(13,14)15/h1-4,9,17H,5-6H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDXQCHTJWVNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(CCC(F)(F)F)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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